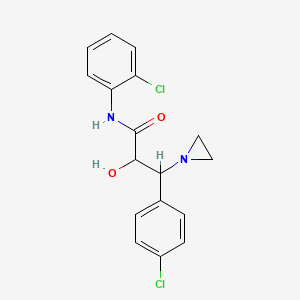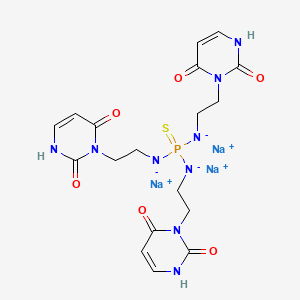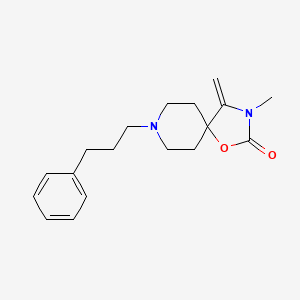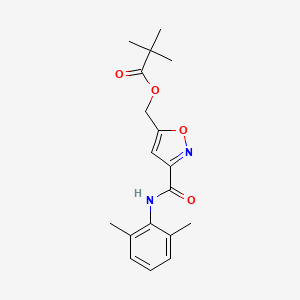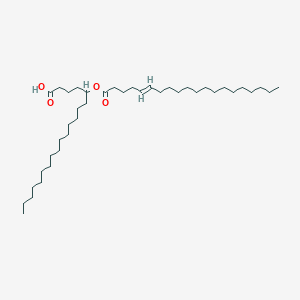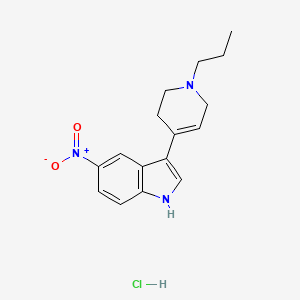![molecular formula C16H21N7O5S B15188845 (4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide CAS No. 128055-87-8](/img/structure/B15188845.png)
(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an imidazole ring, a thiazolidine ring, and a diazinane ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide involves several steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Formation of the Thiazolidine Ring: The thiazolidine ring is typically formed by the reaction of cysteine with an aldehyde or ketone.
Formation of the Diazinane Ring: The diazinane ring can be synthesized through the cyclization of a suitable diamine with a diketone.
Coupling Reactions: The final compound is obtained by coupling the synthesized rings through amide bond formation, using reagents such as carbodiimides (e.g., EDCI) and catalysts like DMAP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to an imidazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides, while reduction of the imidazole ring may produce imidazoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s structural features may enable it to interact with various biomolecules, such as proteins and nucleic acids. This makes it a potential candidate for studying enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Medicine
The compound’s potential medicinal applications include its use as a drug candidate for treating various diseases. Its unique structure may allow it to target specific enzymes or receptors, making it a promising lead compound in drug discovery.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It may also find use in catalysis or as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide
- 4-(1H-Imidazol-1-yl)aniline
- 1-(4-Aminophenyl)-1H-imidazole
- 4-(Imidazol-1-yl)phenol
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
128055-87-8 |
|---|---|
Formule moléculaire |
C16H21N7O5S |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C16H21N7O5S/c1-22-12(24)3-9(21-16(22)28)14(26)20-10(2-8-4-18-6-19-8)15(27)23-7-29-5-11(23)13(17)25/h4,6,9-11H,2-3,5,7H2,1H3,(H2,17,25)(H,18,19)(H,20,26)(H,21,28)/t9-,10-,11-/m0/s1 |
Clé InChI |
YZOAIMIYGPLRLH-DCAQKATOSA-N |
SMILES isomérique |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CSC[C@H]3C(=O)N |
SMILES canonique |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CSCC3C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


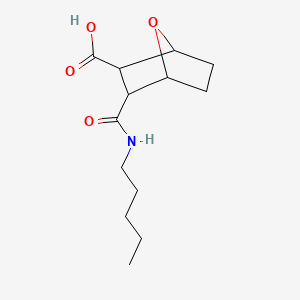
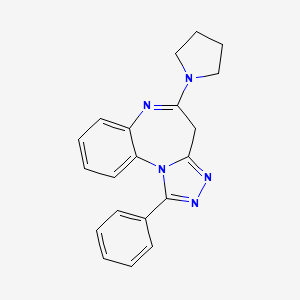
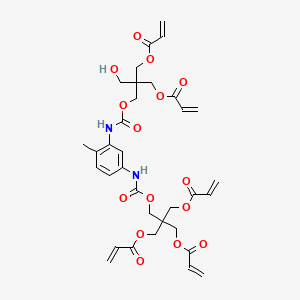

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
